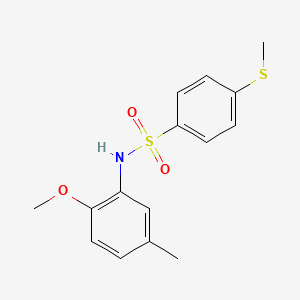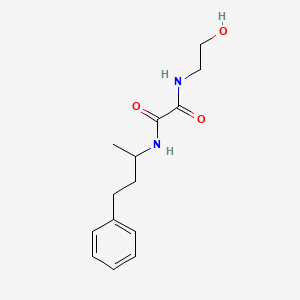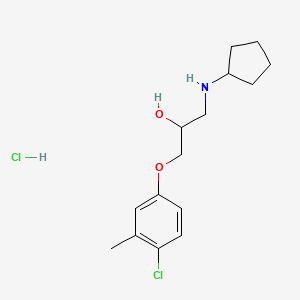
N-(2-methoxy-5-methylphenyl)-4-(methylthio)benzenesulfonamide
説明
N-(2-methoxy-5-methylphenyl)-4-(methylthio)benzenesulfonamide, commonly known as MMBS, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in biomedical research. MMBS has been found to exhibit various biochemical and physiological effects, making it a promising tool for studying various disease mechanisms.
作用機序
The mechanism of action of MMBS involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. MMBS binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing this reaction. This inhibition of carbonic anhydrase activity leads to a decrease in the production of bicarbonate and an increase in the concentration of protons, leading to a decrease in pH.
Biochemical and Physiological Effects:
MMBS has been found to exhibit various biochemical and physiological effects, including its ability to inhibit carbonic anhydrase activity. This inhibition leads to a decrease in the production of bicarbonate and an increase in the concentration of protons, leading to a decrease in pH. MMBS has also been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising tool for studying the mechanisms of these diseases.
実験室実験の利点と制限
One of the advantages of using MMBS in lab experiments is its ability to inhibit carbonic anhydrase activity, making it a useful tool for studying the role of this enzyme in various disease mechanisms. MMBS has also been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising tool for studying the mechanisms of these diseases. However, one of the limitations of using MMBS in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the use of MMBS in scientific research. One potential application is its use as a tool for studying the role of carbonic anhydrase in various disease mechanisms. MMBS may also be useful for studying the mechanisms of inflammation and tumor growth. Additionally, future research may focus on developing new derivatives of MMBS with improved properties, such as decreased toxicity and increased specificity for certain disease targets.
Conclusion:
In conclusion, MMBS is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in biomedical research. MMBS has been found to exhibit various biochemical and physiological effects, making it a promising tool for studying various disease mechanisms. While there are limitations to its use in lab experiments, MMBS has several potential future directions for its use in scientific research.
科学的研究の応用
MMBS has been found to exhibit various scientific research applications, including its use as a tool for studying the role of sulfonamide compounds in disease mechanisms. MMBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in various tissues. MMBS has also been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising tool for studying the mechanisms of these diseases.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-methylsulfanylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-11-4-9-15(19-2)14(10-11)16-21(17,18)13-7-5-12(20-3)6-8-13/h4-10,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXZHMYAAZPGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B4175228.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4175232.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4175235.png)

![N-(2-methoxyphenyl)-2-[1-(1-naphthoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4175255.png)

![methyl 2-methyl-5-oxo-4-{[(2-oxo-1-pyrrolidinyl)acetyl]amino}-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4175258.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4175260.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-isobutoxybenzamide](/img/structure/B4175262.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4175274.png)
![4-[2-(allyloxy)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4175284.png)
![4-[benzyl(methyl)amino]-5-nitrophthalonitrile](/img/structure/B4175293.png)
![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 2-methoxybenzoate](/img/structure/B4175300.png)